![molecular formula C14H9N5O5 B187238 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one CAS No. 21303-43-5](/img/structure/B187238.png)
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one, also known as NPD1, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
Mechanism Of Action
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one exerts its neuroprotective effects through multiple mechanisms. It can activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one can also inhibit the activation of microglia, which are immune cells in the brain that can produce harmful substances under certain conditions.
Biochemical And Physiological Effects
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to reduce oxidative stress and inflammation in various cell and animal models. It can also improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and ischemic stroke.
Advantages And Limitations For Lab Experiments
One advantage of 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects in the brain. However, 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Future Directions
Future research on 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one could focus on its potential therapeutic applications in other diseases, such as multiple sclerosis and traumatic brain injury. Additionally, further studies could investigate the optimal dosage and administration methods of 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one for maximum efficacy. Finally, research could explore the potential side effects of 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one and ways to mitigate them.
In conclusion, 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one is a synthetic compound that has shown promise as a potential therapeutic agent for various diseases. Its neuroprotective effects have been demonstrated through multiple mechanisms, and further research could lead to new treatments for these diseases.
Synthesis Methods
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one is synthesized through a multi-step process involving the condensation of 2-nitroaniline with hydrazine hydrate to form 2-(2-nitrophenyl)hydrazine. This intermediate is then reacted with 5-nitroisatin in the presence of a catalyst to yield 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one.
Scientific Research Applications
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Research has shown that 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one can protect neurons from oxidative stress and inflammation, which are common factors in these diseases.
properties
CAS RN |
21303-43-5 |
|---|---|
Product Name |
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one |
Molecular Formula |
C14H9N5O5 |
Molecular Weight |
327.25 g/mol |
IUPAC Name |
5-nitro-3-[(2-nitrophenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C14H9N5O5/c20-14-13(9-7-8(18(21)22)5-6-10(9)15-14)17-16-11-3-1-2-4-12(11)19(23)24/h1-7,15,20H |
InChI Key |
KEMGCBREPNRODV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-] |
Other CAS RN |
21303-43-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



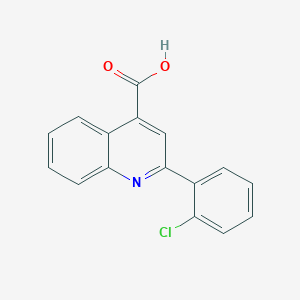
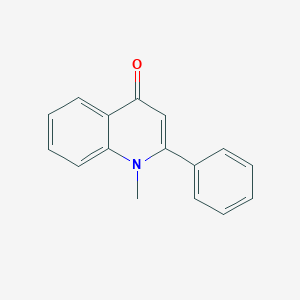
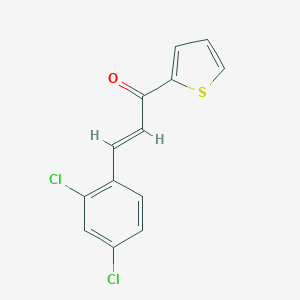
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)
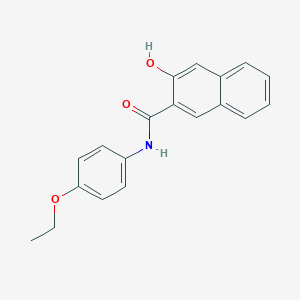
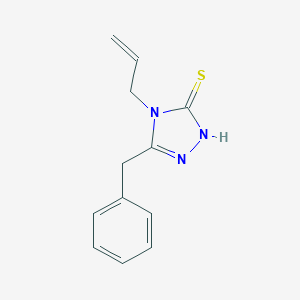
![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
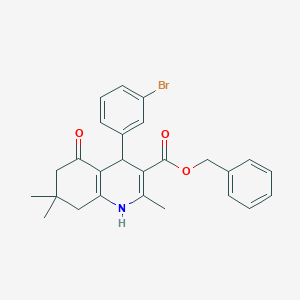
![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)
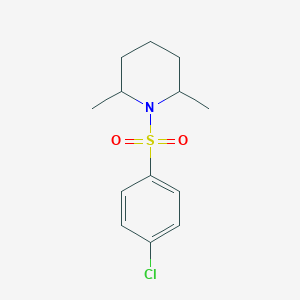
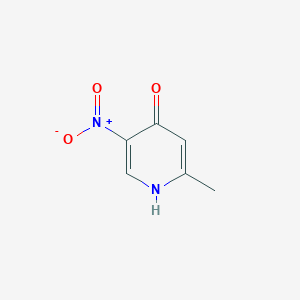
![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)

